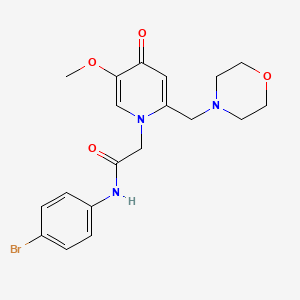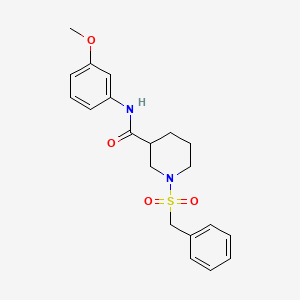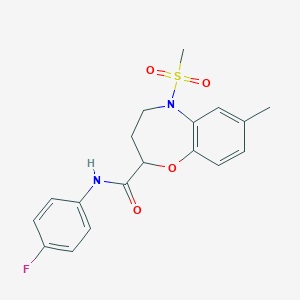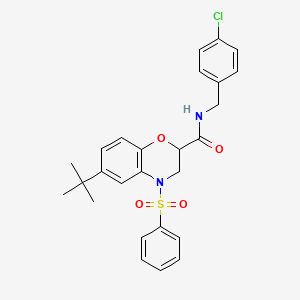![molecular formula C23H26N4O2 B11233149 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11233149.png)
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclohepta[c]pyridazin ring with a tetrahydrocarbazol moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohepta[c]pyridazin intermediate, which is then coupled with the tetrahydrocarbazol derivative through an acylation reaction.
-
Preparation of Cyclohepta[c]pyridazin Intermediate
Starting Material: A suitable precursor such as a substituted cycloheptanone.
Reaction Conditions: The precursor undergoes a series of reactions including oxidation, cyclization, and functional group modifications to form the desired intermediate.
-
Coupling with Tetrahydrocarbazol Derivative
Starting Material: The prepared cyclohepta[c]pyridazin intermediate and a tetrahydrocarbazol derivative.
Reaction Conditions: The coupling is typically achieved through an acylation reaction using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The process would also incorporate rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating binding affinities and specificities with various biological targets.
Medicine
In medicine, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties might make it suitable for use in specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
- N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Cyclohepta[c]pyridazin derivatives
Uniqueness
What sets 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide apart is its combined structural features, which may confer unique chemical reactivity and biological activity. This dual-ring system could provide distinct advantages in terms of binding affinity and specificity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C23H26N4O2/c28-21(14-27-22(29)13-15-7-2-1-3-10-18(15)26-27)24-20-12-6-9-17-16-8-4-5-11-19(16)25-23(17)20/h4-5,8,11,13,20,25H,1-3,6-7,9-10,12,14H2,(H,24,28) |
InChI Key |
AEHHSGRWVOSDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233076.png)
![2-methyl-N-(4-methylphenyl)-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B11233077.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B11233081.png)
![N-(2-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11233085.png)


![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide](/img/structure/B11233097.png)
![4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11233116.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11233133.png)
![methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11233135.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11233136.png)

![2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233143.png)

